molecular formula C15H17N3O B12269794 2-[(6-Cyclopropylpyrimidin-4-yl)amino]-1-phenylethan-1-ol

2-[(6-Cyclopropylpyrimidin-4-yl)amino]-1-phenylethan-1-ol

Cat. No.: B12269794
M. Wt: 255.31 g/mol
InChI Key: MYQRTSMTNWENHK-UHFFFAOYSA-N
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Description

2-[(6-Cyclopropylpyrimidin-4-yl)amino]-1-phenylethan-1-ol is a chemical compound that features a pyrimidine ring substituted with a cyclopropyl group and an amino group, along with a phenylethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Cyclopropylpyrimidin-4-yl)amino]-1-phenylethan-1-ol typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a β-dicarbonyl compound and a guanidine derivative under acidic conditions.

    Cyclopropyl Substitution: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropylating agent.

    Amino Group Introduction: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine.

    Phenylethanol Moiety Addition: The phenylethanol moiety can be attached through a coupling reaction, such as a reductive amination or a Grignard reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the phenylethanol moiety can undergo oxidation to form a ketone.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological targets, such as enzymes and receptors.

    Industrial Applications: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(6-Cyclopropylpyrimidin-4-yl)amino]-1-phenylethan-1-ol involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(6-Cyclopropylpyrimidin-4-yl)amino]acetic acid
  • 4-Cyclopropyl-2-fluoro-N-(5-fluoro-2-methylphenyl)pyrimidine

Uniqueness

2-[(6-Cyclopropylpyrimidin-4-yl)amino]-1-phenylethan-1-ol is unique due to the presence of both a cyclopropyl-substituted pyrimidine ring and a phenylethanol moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H17N3O

Molecular Weight

255.31 g/mol

IUPAC Name

2-[(6-cyclopropylpyrimidin-4-yl)amino]-1-phenylethanol

InChI

InChI=1S/C15H17N3O/c19-14(12-4-2-1-3-5-12)9-16-15-8-13(11-6-7-11)17-10-18-15/h1-5,8,10-11,14,19H,6-7,9H2,(H,16,17,18)

InChI Key

MYQRTSMTNWENHK-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=NC=N2)NCC(C3=CC=CC=C3)O

Origin of Product

United States

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